2,5-dimethyl-N-(2-pyridylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
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Properties
IUPAC Name |
2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5/c1-10-7-13(16-9-12-5-3-4-6-15-12)19-14(17-10)8-11(2)18-19/h3-8,16H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKHFFZUGOLEPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2NCC3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines (pps), the family of compounds to which it belongs, have been identified as strategic compounds for optical applications. They are crucial tools for studying the dynamics of intracellular processes and the progress of organic materials.
Mode of Action
Pps have tunable photophysical properties, where electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors. This suggests that the compound might interact with its targets by donating electrons, thereby affecting their absorption and emission properties.
Biochemical Pathways
Pps are known to be used in a variety of applications, ranging from ionic or molecular sensing to bioimaging applications. This suggests that the compound could potentially affect a wide range of biochemical pathways, depending on its specific targets and mode of action.
Pharmacokinetics
Pps are known for their significant photophysical properties, which suggest that they might have good absorption and distribution characteristics
Result of Action
Given the compound’s potential role in optical applications and its possible effects on absorption and emission behaviors, it could potentially be used to study and influence a variety of intracellular processes.
Action Environment
Pps are known for their significant photophysical properties and their potential use in a variety of applications, suggesting that they might be relatively stable and effective in a variety of environments.
Biological Activity
The compound 2,5-dimethyl-N-(2-pyridylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is part of a broader class of pyrazolo[1,5-a]pyrimidine derivatives known for their diverse biological activities. This article reviews the pharmacological properties, including anticancer, anti-inflammatory, anti-diabetic, and antiviral effects, supported by recent research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrazolo[1,5-a]pyrimidine core, which is crucial for its biological activity.
1. Anticancer Activity
Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance:
- A derivative similar to this compound demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values around 19.70 ± 0.89 μM for MCF-7 cells .
- The compound's mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.
2. Anti-inflammatory Activity
The compound has shown potential in inhibiting inflammatory pathways:
- In vitro studies revealed that derivatives could inhibit TNF-α production, which is crucial in inflammatory responses .
- The anti-inflammatory effects were quantified by measuring the inhibition of protein denaturation and proteinase activity.
3. Antiviral Activity
Research has highlighted the antiviral potential of pyrazolo[1,5-a]pyrimidines:
- Specific derivatives have been reported to exhibit activity against viral infections such as HIV and COVID-19 . For example, compounds demonstrated significant inhibition of viral replication in cell cultures.
4. Anti-diabetic Effects
The anti-diabetic properties of these compounds are notable:
- The compound was found to inhibit α-glucosidase with an IC50 value significantly lower than that of acarbose (IC50 = 750.0 ± 1.5 μM), indicating a potent effect on glucose metabolism .
Data Table: Biological Activities Summary
Case Studies
Several case studies have explored the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives:
Case Study 1: Anticancer Efficacy
A study focused on a series of pyrazolo[1,5-a]pyrimidine derivatives showed promising results against breast cancer cell lines. The synthesized compounds were evaluated for cytotoxicity using MTT assays, revealing several candidates with significant activity.
Case Study 2: Anti-diabetic Mechanism
Research involving the inhibition of α-glucosidase by pyrazolo[1,5-a]pyrimidine derivatives demonstrated their potential as anti-diabetic agents. The study compared their efficacy with standard drugs and found them to be significantly more effective.
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit antiviral properties. Specifically, these compounds have been studied for their ability to inhibit viral replication in various models:
- Mechanism : They act as inhibitors of viral enzymes that are crucial for the replication cycle.
- Case Study : A patent describes a series of pyrazolo[1,5-a]pyrimidine derivatives that showed effectiveness against viral infections, highlighting the potential of this compound class in antiviral therapy .
Cancer Treatment
The compound has also been investigated for its role as an anticancer agent:
- Mechanism : It is believed to inhibit key signaling pathways involved in tumor growth and survival, particularly through mTOR inhibition.
- Case Study : A study demonstrated that certain pyrazolo[1,5-a]pyrimidines significantly reduced tumor cell viability in vitro and in vivo models by inducing apoptosis and cell cycle arrest .
Efficacy Studies
Multiple studies have evaluated the efficacy of 2,5-dimethyl-N-(2-pyridylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine in various contexts:
Q & A
Advanced Research Question
- Pyridylmethylamine Groups : Enhance blood-brain barrier penetration (logP = 2.1) for neuropharmacological applications .
- Trifluoromethyl Derivatives : Improve metabolic stability (human liver microsomal CLint < 15 µL/min/mg) but may increase hepatotoxicity risk .
- In Vivo Studies : 2-Pyridylmethyl-substituted analogs show oral bioavailability >50% in mice, with Cmax = 1.2 µM at 10 mg/kg dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
